molecular formula C12H13NO2 B1595204 3-(1H-indol-3-yl)butanoic acid CAS No. 3569-20-8

3-(1H-indol-3-yl)butanoic acid

Cat. No. B1595204
CAS RN: 3569-20-8
M. Wt: 203.24 g/mol
InChI Key: IKTJMKYSKNYTJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-indol-3-yl)butanoic acid, also known as Indole-3-butyric acid (IBA), is a plant hormone in the auxin family . It is thought to be a precursor of indole-3-acetic acid (IAA), the most abundant and the basic auxin natively occurring and functioning in plants .


Synthesis Analysis

The synthesis of butyl-1H-indol-3-alkylcarboxylic acid derivatives has been reported in the literature . The process involves a one-pot synthesis in ionic liquid .


Molecular Structure Analysis

The molecular formula of 3-(1H-indol-3-yl)butanoic acid is C12H13NO2 . The molecular weight is 203.24 . The structure of this compound includes an indole moiety that carries an alkyl chain at the 3-position .


Chemical Reactions Analysis

As a plant hormone, IBA is thought to be a precursor of indole-3-acetic acid (IAA), the most abundant and the basic auxin natively occurring and functioning in plants . It is also used in plant tissue culture to initiate root formation in vitro in a procedure called micropropagation .


Physical And Chemical Properties Analysis

3-(1H-indol-3-yl)butanoic acid is a white to light-yellow crystalline solid . It melts at 125 °C in atmospheric pressure and decomposes before boiling . The density of the compound is 1.252 g/cm3 .

Scientific Research Applications

Enzyme Inhibition and Drug Design

3-(1H-indol-3-yl)butanoic acid and its derivatives have been explored for their potential as enzyme inhibitors. Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides, derived from 4-(1H-indol-3-yl)butanoic acid, exhibiting potent urease inhibitory potential (Nazir et al., 2018). This indicates potential applications in drug design targeting specific enzymatic pathways.

Metal Complex Studies

Research by Mubarak and El-Bindary (2010) involved the study of metal−ligand complexes with 4-(1H-indol-3-yl)butanoic acid. They determined the stability constants of these complexes with various metals, providing insights into the thermodynamic properties of these interactions (Mubarak & El-Bindary, 2010). Such studies are crucial for understanding the role of metal ions in biological systems and drug development.

Antimicrobial and Antifungal Activities

Schiff bases derived from compounds like 2-(2-amino)-3-(1H-indol-3-yl)propanoic acid, closely related to 3-(1H-indol-3-yl)butanoic acid, have been shown to exhibit significant antimicrobial and antifungal activities. Radhakrishnan et al. (2020) highlighted the potential of these compounds in developing new antimicrobial agents (Radhakrishnan et al., 2020).

Anti-parasitic Activity

Pathak et al. (2017) synthesized bismuth(III) complexes derived from indole-carboxylic acids, including 4-(1H-indol-3-yl)butanoic acid, and tested their anti-bacterial and anti-parasitic activity. They found these compounds to be effective against Helicobacter pylori and Leishmania, with low toxicity toward mammalian cells (Pathak et al., 2017).

Algicidal Effects in Hydroponics

Nonomura et al. (2001) reported the algicidal activity of 3-(3-indolyl)butanoic acid, closely related to 3-(1H-indol-3-yl)butanoic acid, in controlling green algae in hydroponic culture of tomato plants. This compound effectively prevented the growth of algae at specific concentrations, indicating its potential as a non-phytotoxic algicide for hydroponically cultured crops (Nonomura et al., 2001).

Synthesis of Novel Compounds and Biological Evaluation

The synthesis of indole-containing compounds and their subsequent biological evaluation is a significant area of research. For instance, Berestovitskaya et al. (2018) synthesized a series of indole-containing γ-aminobutyric acids, derived from 4-(indol-3-yl)-2-pyrrolidones, and evaluated their neuropsychotropic activity. This research highlights the potential of 3-(1H-indol-3-yl)butanoic acid derivatives in developing new pharmaceuticals (Berestovitskaya et al., 2018).

Antibacterial Activity and Crop Protection

Matsuda et al. (1998) demonstrated the antibacterial activity of 3-(3-indolyl)butanoic acid against Ralstonia solanacearum, a pathogen causing bacterial wilt in tomato plants. Their research showed that this compound effectively controlled the pathogen without affecting the growth of tomato plants, suggesting its use in agricultural crop protection (Matsuda et al., 1998).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-(1H-indol-3-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-8(6-12(14)15)10-7-13-11-5-3-2-4-9(10)11/h2-5,7-8,13H,6H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKTJMKYSKNYTJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)C1=CNC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10297929
Record name 3-(1H-indol-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-indol-3-yl)butanoic acid

CAS RN

3569-20-8
Record name 3569-20-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119448
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(1H-indol-3-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10297929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-(1H-Indol-3-yl)-butanal (130 mg, 0.690 mmol) was dissolved in tert-butyl alcohol (27 mL) and 2-methyl-2-butene (4.7 mL) and subsequently was stirred for 10 min. To this solution was added an aqueous solution (4.7 mL) of NaClO2 (75 mg, 0.83 mmol) and NaH2PO4 (115 mg, 0.830 mmol) in one portion. The reaction mixture was stirred at room temperature for 12 h. The organics were removed by concentrating in vacuo. The residue was diluted with 10 mL of H2O, and adjusted to a neutral pH with 1M HCl. Extraction with EtOAc (3×10 mL), drying over Na2SO4, and concentration in vacuo provided 3-(1H-indol-3-yl)-butanoic acid. TMS-diazomethane was added dropwise to a solution of the crude 3-(1H-indol-3-yl)-butanoic acid in methanol (7 mL) until a yellow color persisted. The residual TMS-diazomethane was quenched by the dropwise addition of acetic acid until the yellow color disappeared. The reaction was then treated with an excess of saturated aqueous sodium bicarbonate, extracted with Et2O (3×20 ml), dried over Na2SO4 and purified by silica gel chromatography (20:80 EtOAc/hexanes to provide (R)-3-(1H-indol-3-yl)-butyric acid methyl ester. [α]D=−7.6 (c=1.0 benzene); reported rotation for (S)-3-(1H-indol-3-yl)-butyric acid methyl ester [α]D=+10.9 (c=2.12, benzene).
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One
Quantity
4.7 mL
Type
reactant
Reaction Step Two
Quantity
4.7 mL
Type
reactant
Reaction Step Three
[Compound]
Name
NaH2PO4
Quantity
115 mg
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1H-indol-3-yl)butanoic acid
Reactant of Route 2
Reactant of Route 2
3-(1H-indol-3-yl)butanoic acid
Reactant of Route 3
Reactant of Route 3
3-(1H-indol-3-yl)butanoic acid
Reactant of Route 4
Reactant of Route 4
3-(1H-indol-3-yl)butanoic acid
Reactant of Route 5
Reactant of Route 5
3-(1H-indol-3-yl)butanoic acid
Reactant of Route 6
Reactant of Route 6
3-(1H-indol-3-yl)butanoic acid

Citations

For This Compound
7
Citations
A Hasuoka, Y Nakayama, M Adachi… - Chemical and …, 2001 - jstage.jst.go.jp
A stereoselective practical synthetic route to indolmycin is described. The route is composed of the regioselective coupling of indolyl magnesium halide with a trans-epoxy ester, …
Number of citations: 31 www.jstage.jst.go.jp
OY Fedorovskii, AY Volkonskii, AS Golubev… - Russian Chemical …, 2017 - Springer
Ethyl α-nitro-β-trifluoromethyl acrylate was synthesized by nucleophile-catalyzed reaction of ethyl nitroacetate with excess trifluoroacetaldehyde methyl hemiacetal and subsequent …
Number of citations: 11 link.springer.com
NZ NO, PA OM, PL PH, RO QA, RU RS - researchgate.net
INDIA 560078 (IN). KADAMBARI, VS Naga Rajesh; No. 49, Shilpa Vidya, First Main Road, JP Nagar 3rd Phase, Bangalore, INDIA 560078 (IN). JAGANNATH, S; No. 49, Shilpa Vidya, …
Number of citations: 2 www.researchgate.net
Y Banno, S Sasaki, M Kamata, J Kunitomo… - Bioorganic & Medicinal …, 2017 - Elsevier
The discovery of a novel series of β-methyltryptophan (β MeTrp) derivatives as selective and orally active non-peptide somatostatin receptor 2 (SSTR2) agonists for the treatment of …
Number of citations: 4 www.sciencedirect.com
AR Almeida, RMB Carrilho, AF Peixoto, AR Abreu… - Tetrahedron, 2017 - Elsevier
Different families of new amino compounds were efficiently synthesized, through optimized sequential processes, involving rhodium catalyzed hydroformylation as the key step. The …
Number of citations: 11 www.sciencedirect.com
CFA Pasaje, V Cheung, K Kennedy, EE Lim… - Scientific Reports, 2016 - nature.com
The malaria parasite Plasmodium falciparum relies on efficient protein translation. An essential component of translation is the tryptophanyl-tRNA synthetase (TrpRS) that charges tRNA …
Number of citations: 42 www.nature.com
MA Metwally, S Shaaban, BF Abdel-Wahab… - Current Organic …, 2009 - academia.edu
This review deals with synthesis and reactions of 3-acetylindoles as well as their biological activities. The data published over the last few years on the methods of synthesis and …
Number of citations: 56 www.academia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.